![molecular formula C16H10Cl2N2 B1587407 4,6-Dichloro-2,5-diphenylpyrimidine CAS No. 29133-99-1](/img/structure/B1587407.png)
4,6-Dichloro-2,5-diphenylpyrimidine
Overview
Description
4,6-Dichloro-2,5-diphenylpyrimidine is a chemical compound with the molecular formula C16H10Cl2N2 . It has an average mass of 301.170 Da and a monoisotopic mass of 300.022095 Da .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2,5-diphenylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has two phenyl groups attached at the 2nd and 5th positions and two chlorine atoms attached at the 4th and 6th positions .Physical And Chemical Properties Analysis
4,6-Dichloro-2,5-diphenylpyrimidine has a melting point of 130-133 °C (lit.) . The SMILES string representation of the molecule isClc1nc(nc(Cl)c1-c2ccccc2)-c3ccccc3
.
Scientific Research Applications
Chromatographic Retention Data Analysis
4,6-Dichloro-2,5-diphenylpyrimidine: has been utilized as a test compound in systematic quantitative structure-retention relationship (QSRR) studies. These studies aim to understand the relationship between the chemical structure of a molecule and its retention time in chromatography. By analyzing the retention data, researchers can predict how different compounds will behave in chromatographic systems, which is crucial for the separation and analysis of complex mixtures in pharmaceuticals and chemical synthesis .
Synthesis of H-chelate Containing 2-Quinazolylacetonitrile Derivatives
This compound serves as an electrophile in the synthesis of H-chelate containing 2-quinazolylacetonitrile derivatives. When reacted with 2-cyanomethylquinazoline, it forms derivatives that are significant for their potential biological activities and pharmaceutical applications. The ability to form such derivatives expands the utility of 4,6-Dichloro-2,5-diphenylpyrimidine in medicinal chemistry .
Proteomics Research
In proteomics, 4,6-Dichloro-2,5-diphenylpyrimidine is used for various research applications. Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound’s role in proteomics is not explicitly detailed in the available data, but its use in this field suggests its importance in understanding protein interactions and functions, which can lead to the development of new drugs and therapies .
Molecular Descriptor Studies
Molecular descriptors are mathematical representations of molecular properties that are used in cheminformatics for correlating molecular structure with its behavior or activity4,6-Dichloro-2,5-diphenylpyrimidine is used in the development of these descriptors, which are essential for drug design and predicting the activity of new compounds before they are synthesized .
Nucleobase Derivative Research
As a nucleobase derivative, 4,6-Dichloro-2,5-diphenylpyrimidine is important in the study of DNA and RNA structures. Nucleobase derivatives play a role in understanding the mechanisms of genetic encoding and can be used to create analogs that have potential therapeutic applications in treating genetic disorders .
Safety and Hazard Evaluation
The compound is also used in studies related to safety and hazard evaluation. Understanding its physical and chemical properties, such as melting point and potential hazards, is crucial for handling and storage in laboratory settings. This information is vital for researchers to maintain a safe working environment and for the compound’s use in various applications .
Safety and Hazards
The compound is classified under GHS07. It has hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash thoroughly after handling, P271 - Use only outdoors or in a well-ventilated area, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
4,6-dichloro-2,5-diphenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-14-13(11-7-3-1-4-8-11)15(18)20-16(19-14)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDNTMHIDTVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399479 | |
Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2,5-diphenylpyrimidine | |
CAS RN |
29133-99-1 | |
Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,6-dichloro-2,5-diphenylpyrimidine in the synthesis of new chemical entities?
A1: 4,6-Dichloro-2,5-diphenylpyrimidine acts as an electrophile in the synthesis of novel 2-quinazolylacetonitrile and 4-pyrimidylideneacetonitrile derivatives. [, ] These derivatives are formed via electrophilic substitution reactions where the chlorine atoms in 4,6-dichloro-2,5-diphenylpyrimidine are replaced by nucleophilic 2-cyanomethylquinazoline or 2-cyanomethylpyridine derivatives, respectively. [, ]
Q2: Why are researchers interested in synthesizing compounds containing the H-chelate structure?
A2: The H-chelates synthesized using 4,6-dichloro-2,5-diphenylpyrimidine are of interest due to their potential as polymethine chromophore systems. [] These systems are important in various applications, including dyes and pigments, optical materials, and biological probes. Further research on these novel H-chelates could lead to advances in these areas.
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